![molecular formula C23H16FN3OS2 B2768453 2-(benzylthio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223990-62-2](/img/structure/B2768453.png)
2-(benzylthio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H16FN3OS2 and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- Synthesis and Activity Evaluation : A study described the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives, showcasing their antibacterial and antifungal activities. These compounds were evaluated against strains of Gram-positive and Gram-negative bacteria as well as yeast-like fungi, showing significant antifungal activity against Candida species, surpassing fluconazole. This highlights their potential in developing new antimicrobial agents (Kahveci et al., 2020).
Anticonvulsant and Antidepressant Activities
- Pharmacological Properties : Another research focused on pyrido[2,3-d]pyrimidine derivatives, revealing their potential as anticonvulsants and antidepressants. Certain compounds exhibited greater anticonvulsant activity compared to carbamazepine and potent antidepressant properties, indicating their utility in treating neurological disorders (Zhang et al., 2016).
Antimalarial Agents
- Antimalarial Screening : Novel pyrido[1,2-a]pyrimidin-4-ones were synthesized and assessed for their antimalarial activity. Some compounds showed moderate effectiveness against the chloroquine-sensitive Pf 3D7 strain of Plasmodium falciparum, offering a foundation for further antimalarial drug development (Mane et al., 2014).
Larvicidal Activity
- Biological Evaluation : Research into pyrimidine linked with morpholinophenyl derivatives revealed significant larvicidal activity against third instar larvae. This demonstrates the potential of such compounds in developing environmentally friendly pest control methods (Gorle et al., 2016).
Antitubercular Agents
- Antitubercular and DNA Cleavage Studies : A study on benzocoumarin-pyrimidine hybrids unveiled their potent antitubercular activity, with certain compounds displaying remarkable efficacy against the Mycobacterium tuberculosis H37Rv strain. The research also explored their DNA cleavage capabilities, suggesting these hybrids as promising leads in antitubercular therapy (Reddy et al., 2015).
Antiparasitic Effects
- Antitrichinellosis and Antiprotozoal Activity : Compounds containing benzimidazole and thieno[2,3-d]pyrimidin-4(3H)-one structures showed significant activity against Trichinella spiralis and protozoa, offering a new avenue for antiparasitic drug development (Mavrova et al., 2010).
Propriétés
IUPAC Name |
4-benzylsulfanyl-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3OS2/c24-17-10-8-15(9-11-17)13-27-22(28)20-19(18-7-4-12-25-21(18)30-20)26-23(27)29-14-16-5-2-1-3-6-16/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJHIERJYPISFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

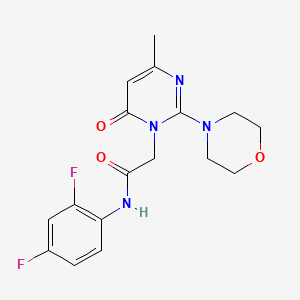
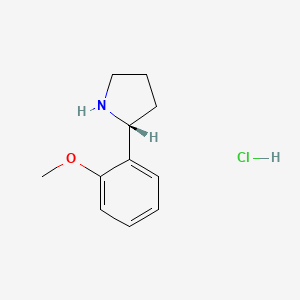
![N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2768374.png)
![1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B2768376.png)
![1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine](/img/structure/B2768378.png)
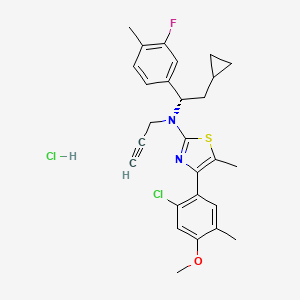
![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2768382.png)
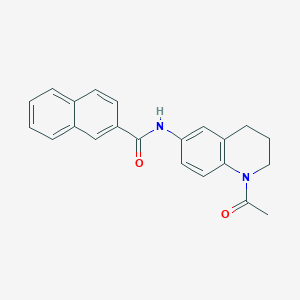
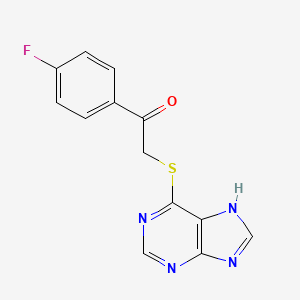
![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768385.png)

![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2768388.png)

![{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2768393.png)